3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features both oxazole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of 3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride, which is then reacted with a thiazolidine derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-3-methyl-1,2-oxazole-4-carbonyl chloride
- 3-ethyl-5-methylisoxazole-4-carbonyl chloride
- 3-ethyl-5-methyl-1,2,4-trithiolane
Uniqueness
3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of oxazole and thiazolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-3-7-9(6(2)17-12-7)10(14)13-5-18-4-8(13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZKNBQCBOZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CSCC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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